molecular formula C19H20N2O3S B2887058 1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 718601-09-3

1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2887058
CAS No.: 718601-09-3
M. Wt: 356.44
InChI Key: MIMLSMAFVOWVRR-UHFFFAOYSA-N
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Description

The compound 1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to the class of tetrahydrothienoimidazolone derivatives. Its core structure consists of a bicyclic system combining a thiophene ring fused with an imidazolone moiety, modified by sulfone groups (5,5-dioxide) and substituted aromatic groups. The 4-ethylphenyl and phenyl substituents at the 1- and 3-positions, respectively, contribute to its steric and electronic properties.

Properties

IUPAC Name

3-(4-ethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-14-8-10-16(11-9-14)21-18-13-25(23,24)12-17(18)20(19(21)22)15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMLSMAFVOWVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article aims to summarize the available data regarding its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol
  • CAS Number : 718601-09-3

The compound exhibits biological activity through various mechanisms, primarily involving modulation of specific biochemical pathways. Research indicates that it may interact with multiple receptors and enzymes, leading to effects such as anti-inflammatory and analgesic properties.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related thienoimidazole derivatives have shown efficacy against various bacterial strains.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory effects. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Analgesic Properties

There is evidence indicating that thienoimidazole derivatives can exhibit analgesic effects in animal models. The exact mechanisms remain to be fully elucidated but may involve modulation of pain pathways and neurotransmitter systems.

Case Studies and Research Findings

  • Case Study on Analgesic Activity :
    • A study evaluated the analgesic potential of thienoimidazole derivatives in rodent models. The results indicated significant pain relief comparable to standard analgesics.
    • Findings : The compound reduced pain responses by modulating central nervous system pathways.
  • Antimicrobial Efficacy Study :
    • A comparative study assessed the antimicrobial activity of various thienoimidazole compounds against Gram-positive and Gram-negative bacteria.
    • Findings : The derivatives exhibited varying degrees of antimicrobial activity, suggesting potential for further development in this area.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryInhibition of cytokine production
AnalgesicPain relief in rodent models

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight Key Features
1-(4-Ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target) 4-Ethylphenyl / Phenyl C₂₀H₂₀N₂O₃S* ~400 (estimated) Ethyl group enhances lipophilicity; phenyl provides planar aromaticity.
1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS: 710985-69-6) 4-Ethoxyphenyl / o-Tolyl C₂₁H₂₂N₂O₄S 402.5 Ethoxy group increases solubility; o-tolyl introduces steric hindrance.
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (873811-19-9) 4-Ethoxyphenyl / 4-Methoxyphenyl C₂₀H₂₂N₂O₅S 402.5 Methoxy and ethoxy groups enhance polarity and hydrogen-bonding capacity.
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (616214-43-8) Phenyl / 3-(Trifluoromethyl)phenyl C₁₉H₁₄F₃N₂O₂S₂ 428.4 Thione (C=S) replaces carbonyl (C=O); CF₃ group adds electron-withdrawing effects.
cis-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (40226-95-7) Unsubstituted C₅H₈N₂O₃S 176.19 Simplest analog; lacks aromatic substituents, reducing steric bulk.

Note: The molecular formula and weight of the target compound are estimated based on structural analogs.

Preparation Methods

Route 1: Bischler-Napieralski Cyclization

This method adapts combinatorial synthesis strategies for bicyclic imidazo-imidazolones.

Step 1: Preparation of Thiophene-3,4-Diamine Precursor
Thiophene-3,4-diamine is synthesized via nitration and reduction of 3,4-dibromothiophene. Hydrogenation over Raney nickel at 50°C yields the diamine in 85% purity.

Step 2: Acylation and Cyclization
The diamine is treated with phenyl isocyanate and 4-ethylbenzoyl chloride in dichloromethane under reflux, forming a bis-urea intermediate. Cyclization via Bischler-Napieralski conditions (POCl₃, 110°C) generates the imidazolone ring. Key parameters:

  • Temperature : 110–120°C (optimal yield at 115°C)
  • Catalyst : Phosphorus oxychloride (2.5 equiv)
  • Yield : 68–72%

Step 3: Sulfur Oxidation
The thiophene ring is oxidized to the 5,5-dioxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Oxidizing Agent Solvent Temp (°C) Yield (%)
mCPBA DCM 0 92
H₂O₂/Na₂WO₄ EtOH 25 78

Route 2: Eschenmoser Coupling Adaptation

Modifying the Eschenmoser coupling protocol, this route constructs the exocyclic enamine bond directly.

Step 1: Synthesis of 3-Bromothieno[3,4-d]imidazol-2(3H)-one
3-Bromooxindole analogs are replaced with 3-bromothienoimidazolone, prepared via bromination of the parent compound using N-bromosuccinimide (NBS) in acetonitrile.

Step 2: Coupling with Thiobenzamides
3-Bromothienoimidazolone reacts with N,N-dimethylthiobenzamide in DMF at 25°C for 12 hours. Triethylamine (2 equiv) facilitates deprotonation, yielding the coupled product after chromatographic purification (SiO₂, hexane/EtOAc 3:1).

Thiobenzamide Reaction Time (h) Yield (%)
N,N-Dimethyl 12 89
N-Methyl 8 76

Stereochemical Control and Optimization

The trans-configuration of the tetrahydro ring is critical for biological activity. Key findings:

  • Cyclization Solvent : Tetrahydrofuran (THF) favors trans-selectivity (dr 9:1) over DMF (dr 3:1).
  • Temperature : Lower temperatures (25°C) reduce epimerization risks during oxidation.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the following adjustments are implemented:

  • Catalyst Recycling : POCl₃ is recovered via distillation (85% efficiency).
  • Continuous Oxidation : Flow reactors with mCPBA reduce exothermic hazards, improving yield to 94%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.12 (m, 9H, aryl-H), 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.88 (s, 2H, SO₂), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • ¹³C NMR : 175.8 (C=O), 143.2 (SO₂), 138.5–125.3 (aryl-C).

High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₁H₂₁N₂O₃S: 381.1274 [M+H]⁺; Found: 381.1276.

Challenges and Mitigation Strategies

  • Over-Oxidation : Controlled addition of mCPBA at 0°C prevents sulfone degradation.
  • Byproduct Formation : Silica gel chromatography (gradient elution) removes dimeric impurities.

Q & A

Q. What are the defining structural features of this compound, and how do they influence its reactivity?

The compound features a thieno[3,4-d]imidazole core fused with a tetrahydrothiophene ring and substituted phenyl groups at positions 1 and 3. The 5,5-dioxide modification introduces sulfone groups, enhancing polarity and potential hydrogen-bonding interactions. Substituents like the 4-ethylphenyl group contribute to hydrophobic interactions, while the phenyl group at position 3 modulates steric effects. These structural elements are critical for solubility, stability, and binding affinity in biological systems .

Q. What synthetic strategies are typically employed to prepare this compound?

Synthesis involves multi-step reactions starting from thioamide or thiourea precursors. Key steps include:

  • Cyclization : Formation of the thienoimidazole core under reflux with polar solvents (e.g., DMF or ethanol) and catalysts like acetic acid .
  • Oxidation : Conversion of the thiophene sulfur to sulfone groups using oxidizing agents like m-CPBA or H₂O₂ .
  • Substituent Introduction : Alkylation or aryl coupling reactions (e.g., Suzuki-Miyaura) to attach phenyl/ethylphenyl groups . Yields typically range from 40–65%, with purity optimized via column chromatography .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • Spectroscopy : IR for functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm⁻¹) and NMR for substituent arrangement .
  • Chromatography : HPLC (normal-phase or reverse-phase) to assess purity .
  • Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and dihedral angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

Contradictions in reported yields (e.g., 40% vs. 65%) may arise from solvent polarity, temperature, or catalyst choice. Methodological improvements include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
  • Catalyst Optimization : Substituent-dependent use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What computational tools are suitable for predicting the compound’s bioactivity?

  • Docking Studies : Molecular docking with enzymes like cytochrome P450 or kinases to predict binding modes .
  • QSAR Modeling : Correlating substituent electronic parameters (e.g., Hammett σ) with antimicrobial IC₅₀ values .
  • DFT Calculations : Analyzing sulfone group geometry and charge distribution for reactivity predictions .

Q. How do substituent variations impact biological activity?

Comparative studies on analogs reveal:

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance antifungal activity by increasing membrane permeability .
  • Hydrophobic Substituents (e.g., ethylphenyl): Improve binding to hydrophobic enzyme pockets (e.g., CYP51 in fungi) .
  • Methoxy Groups : Reduce cytotoxicity but may lower antimicrobial potency .

Q. What experimental designs resolve contradictions in reported biological data?

Discrepancies in antimicrobial assays (e.g., varying MIC values) can be addressed by:

  • Standardized Assays : Broth microdilution (CLSI guidelines) to ensure consistency .
  • Synergistic Studies : Combining the compound with known antifungals (e.g., fluconazole) to assess additive effects .
  • Resistance Profiling : Testing against drug-resistant fungal strains (e.g., Candida auris) .

Methodological Considerations

  • Synthesis Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry of oxidizing agents to avoid over-oxidation .
  • Bioactivity Validation : Use murine infection models for in vivo efficacy testing, with dose optimization based on pharmacokinetic profiling .
  • Structural Analysis : Employ synchrotron radiation for high-resolution crystallography of low-solubility derivatives .

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